molecular formula C11H7ClN2O2 B1458874 6-Chloro-3-nitro-2-phenylpyridine CAS No. 1049706-69-5

6-Chloro-3-nitro-2-phenylpyridine

Cat. No.: B1458874
CAS No.: 1049706-69-5
M. Wt: 234.64 g/mol
InChI Key: IGMJZXTVWRCLKZ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-2-phenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular weight of 234.64 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of nitropyridines like this compound often involves the reaction of pyridines with dinitrogen pentoxide in an organic solvent to yield N-nitropyridinium ion intermediates . These intermediates, when reacted with water, yield 3-nitropyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H7ClN2O2/c12-10-7-6-9 (14 (15)16)11 (13-10)8-4-2-1-3-5-8/h1-7H . The InChI key for this compound is IGMJZXTVWRCLKZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Molecular Analysis

The crystal structures of related compounds like 6-chloro-4-nitro-2-phenylpyrimidine have been studied using X-ray diffraction, providing insights into the geometric parameters of nitropyrimidine molecules and the influence of nitro groups and endocyclic nitrogen atoms. This type of research helps in understanding the structural aspects of similar compounds (Rybalova et al., 2001).

Chemical Synthesis and Green Chemistry

In the realm of chemical synthesis, 6-chloro-3-nitro-2-phenylpyridine-related compounds have been synthesized through multicomponent reactions, adhering to the principles of green chemistry. For instance, the synthesis of unsymmetrical 5-nitropyridines has been achieved by reacting 2-nitroacetophenone, furfurol, β-dicarbonyl compounds, and ammonium acetate, which significantly shortens the reaction time, reduces the number of steps, and improves yield (Koveza et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-chloro-3-nitro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMJZXTVWRCLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 ml single-necked round-bottomed flask equipped with a condensor, 5.00 g of 3-nitro-2-phenyl-pyridine-1-oxide is dissolved in 25.0 ml dry 1,2-dichloroethane. Phosphorous oxide chloride (3.18 ml) is added carefully (yellow-orange solution). This mixture is then stirred under heating to reflux for 17 h. After cooling the mixture to ambient temperature. Ice/water is added then. The extraction is carried out with dichloromethane (2×50 ml). After washing with brine, the organic phase is dried over sodium sulfate, filtered and concentrated in vacuo. Purification by flash chromatography over a silica gel cartridge (25 g, 150 ml) of a solid deposition with hexane/ethyl acetate 4:1 (v:v) gives 2.61 g of the title compound as a yellow oil.
Name
3-nitro-2-phenyl-pyridine-1-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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